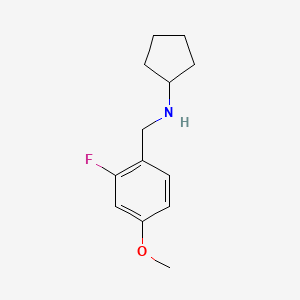![molecular formula C11H11F4N B7903477 N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7903477.png)
N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine is an organic compound characterized by the presence of a cyclopropane ring attached to a benzylamine moiety substituted with fluorine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-2-(trifluoromethyl)benzyl chloride.
Cyclopropanation: The benzyl chloride undergoes a cyclopropanation reaction with cyclopropylamine under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to control the reactivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the cyclopropanation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and safety.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the cyclopropane ring or the aromatic ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the fluorine or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF, thiols in the presence of a base.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of cyclopropylamines or reduced aromatic compounds.
Substitution: Formation of substituted benzylamines or thiols.
Applications De Recherche Scientifique
N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Binding Interactions: The fluorine and trifluoromethyl groups enhance binding affinity and specificity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{[4-(trifluoromethyl)phenyl]methyl}cyclopropanamine: Lacks the fluorine substitution, which may affect its reactivity and binding properties.
N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropane: Similar structure but without the amine group, leading to different chemical behavior.
Uniqueness
N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}cyclopropanamine is unique due to the combination of the cyclopropane ring and the fluorinated benzylamine moiety, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N/c12-8-2-1-7(6-16-9-3-4-9)10(5-8)11(13,14)15/h1-2,5,9,16H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZBBYDCOLNDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B7903399.png)
![N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine](/img/structure/B7903408.png)



![([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine](/img/structure/B7903422.png)

![N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine](/img/structure/B7903437.png)

![2-[(6-Bromo-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B7903461.png)




